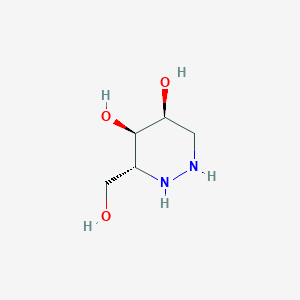
(3R,4R,5S)-3-(Hydroxymethyl)hexahydropyridazine-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is a chemical compound that belongs to the class of diazinanes. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The specific stereochemistry of this compound is indicated by the (3R,4R,5S) configuration, which describes the spatial arrangement of the atoms around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol typically involves the formation of the diazinane ring followed by the introduction of the hydroxymethyl group. Common synthetic routes may include:
Cyclization Reactions: Starting from appropriate diamines and aldehydes or ketones.
Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where reactions are carried out in a stepwise manner.
Continuous Flow Processes: For more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the diazinane ring to form amines.
Substitution: Replacement of functional groups on the ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a precursor for pharmaceutical compounds.
Industry: In the production of polymers or other materials.
Mécanisme D'action
The mechanism of action of (3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Binding to active sites and modulating enzyme activity.
Receptors: Acting as agonists or antagonists to influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4R,5S)-3-(Hydroxymethyl)piperidine-4,5-diol: A similar compound with a piperidine ring instead of a diazinane ring.
(3R,4R,5S)-3-(Hydroxymethyl)morpholine-4,5-diol: A compound with a morpholine ring.
Uniqueness
(3R,4R,5S)-3-(Hydroxymethyl)diazinane-4,5-diol is unique due to its specific stereochemistry and the presence of both hydroxymethyl and diazinane functionalities, which may confer unique reactivity and biological activity.
Propriétés
Numéro CAS |
193540-75-9 |
|---|---|
Formule moléculaire |
C5H12N2O3 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(3R,4R,5S)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4+,5-/m1/s1 |
Clé InChI |
PPPMSBCQTLJPKM-MROZADKFSA-N |
SMILES |
C1C(C(C(NN1)CO)O)O |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H](NN1)CO)O)O |
SMILES canonique |
C1C(C(C(NN1)CO)O)O |
Synonymes |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5S)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















